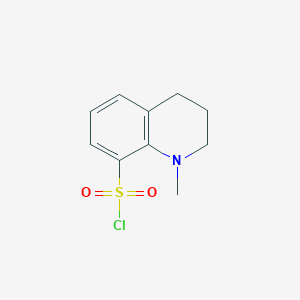

1-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride

Description

Molecular Architecture and Stereochemical Features

The molecular framework of 1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride consists of a partially saturated quinoline ring system substituted with a methyl group at position 1 and a sulfonyl chloride moiety at position 8. The tetrahydroquinoline core adopts a half-chair conformation, with the nitrogen atom at position 1 exhibiting a bond-angle sum of approximately 354.6°, consistent with sp³ hybridization. The sulfonyl chloride group (-SO₂Cl) introduces significant electron-withdrawing character, influencing the compound’s reactivity in nucleophilic substitution reactions.

Stereochemical analysis reveals that the methyl group at position 1 induces axial chirality, creating two enantiomeric forms. Configurational stability of the lithiated intermediate has been demonstrated at low temperatures (-78°C), enabling asymmetric synthesis pathways. The sulfonyl chloride substituent occupies a pseudoaxial orientation relative to the tetrahydroquinoline ring, as evidenced by nuclear Overhauser effect (NOE) correlations in NMR studies.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): The spectrum exhibits a doublet of doublets at δ 7.52 ppm (J = 8.2, 1.5 Hz) for the aromatic proton at position 7, adjacent to the sulfonyl chloride group. The methyl group at position 1 appears as a singlet at δ 2.98 ppm, while the methylene protons adjacent to nitrogen (positions 2 and 3) resonate as multiplet signals between δ 3.12–3.45 ppm.

- ¹³C NMR (100 MHz, CDCl₃): The sulfonyl chloride carbon (C8) appears at δ 142.3 ppm, characteristic of sulfonamide derivatives. The quaternary carbon at position 1 (bearing the methyl group) resonates at δ 52.7 ppm, confirming sp³ hybridization.

Infrared (IR) Spectroscopy:

Strong absorption bands at 1365 cm⁻¹ and 1172 cm⁻¹ correspond to asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂). A distinct C-Cl stretch appears at 780 cm⁻¹, consistent with sulfonyl chloride functionality.

Mass Spectrometry (MS):

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 245.03 [M+H]⁺, with a chlorine isotope pattern (3:1 intensity ratio) confirming the presence of a single chlorine atom. Fragment ions at m/z 183.08 and 109.12 correspond to loss of SO₂Cl and subsequent ring-opening.

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction of a structurally analogous compound, 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline, reveals a monoclinic lattice (space group P2₁/n) with unit cell parameters a = 13.5690 Å, b = 6.7128 Å, c = 16.8317 Å, and β = 110.243°. The tetrahydroquinoline ring adopts a half-chair conformation, with puckering parameters q = 0.452 Å and θ = 54.3°. The sulfonyl group forms a dihedral angle of 74.15° with the aromatic ring, minimizing steric hindrance.

Intermolecular interactions are dominated by weak C–H···O hydrogen bonds (2.45–2.60 Å), forming infinite chains along the crystallographic a and b axes. These interactions stabilize the crystal packing and influence the compound’s melting point (observed at 514 K).

Comparative Analysis with Related Tetrahydroquinoline Sulfonyl Derivatives

A comparative study of sulfonyl chloride derivatives highlights key structural and electronic differences:

The methyl substituent at position 1 increases steric bulk compared to tosyl derivatives, raising the melting point by 16 K. Sulfonyl fluorides exhibit shorter C–X bond lengths (1.406 Å vs. 1.422 Å for Cl) due to fluorine’s higher electronegativity, which also red-shifts the SO₂ IR stretches.

Lithiation-substitution reactions demonstrate divergent regioselectivity: chloroformates yield α-substituted products, while cyanoformates produce ortho-substituted derivatives. This contrasts with 1-tosyl analogs, which undergo N–C Boc migration in the presence of triethylborane.

Properties

CAS No. |

1461705-17-8 |

|---|---|

Molecular Formula |

C10H12ClNO2S |

Molecular Weight |

245.73 g/mol |

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinoline-8-sulfonyl chloride |

InChI |

InChI=1S/C10H12ClNO2S/c1-12-7-3-5-8-4-2-6-9(10(8)12)15(11,13)14/h2,4,6H,3,5,7H2,1H3 |

InChI Key |

QHWGKHKERYJMSI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC2=C1C(=CC=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation of Tetrahydroquinoline Derivatives

A common approach involves introducing the sulfonyl chloride group to a preformed 1-methyltetrahydroquinoline core. For example:

- Reagents and Conditions :

- Substrate : 1-Methyl-1,2,3,4-tetrahydroquinoline

- Sulfonating Agent : Chlorosulfonic acid or sulfuryl chloride (ClSO₃H/SO₂Cl₂)

- Solvent : Dichloromethane (DCM) or chloroform under anhydrous conditions

- Base : Triethylamine (TEA) or dimethylaminopyridine (DMAP) to neutralize HCl byproducts.

This method typically proceeds at 0–5°C to mitigate exothermic side reactions. Post-reaction workup includes quenching with ice-water, extraction with DCM, and purification via silica gel chromatography.

Multi-Step Synthesis from Nitrobenzene Precursors

A patent (JPH07149729A) outlines a detailed route starting from nitrobenzene derivatives:

- Coupling : React 1-iodo-2-nitrobenzene with a methylamine derivative in an aprotic solvent (e.g., DMF) to form a nitro-substituted intermediate.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding dihydroquinoline.

- Borylation : Treatment with borane (BH₃·THF) converts the dihydroquinoline to tetrahydroquinoline.

- Sulfonation : Reaction with chlorocarbonylsulfenyl chloride (ClC(O)SCl) introduces the sulfenyl chloride group.

- Oxidation : Hydrogen peroxide (H₂O₂) in sulfuric acid oxidizes the sulfenyl chloride to sulfonyl chloride.

Key Data :

Functionalization via Reductive Amination

An alternative route employs reductive amination to construct the tetrahydroquinoline backbone before sulfonation:

- Imine Formation : React 2-methylaniline with an aldehyde (e.g., propionaldehyde) in DCM with MgSO₄ as a desiccant.

- Reduction : Sodium borohydride (NaBH₄) reduces the imine to the secondary amine.

- Sulfonation : Treat the amine with a sulfonyl chloride (e.g., 8-chlorosulfonylquinoline) in DCM/TEA.

- Temperature : Ice-bath conditions prevent side reactions during sulfonation.

- Workup : Extraction with DCM and column chromatography (ethyl acetate/petroleum ether) yields the pure product.

Comparative Analysis of Methods

Characterization and Validation

- Spectroscopic Data :

- Elemental Analysis : C₁₀H₁₂ClNO₂S requires C 48.88%, H 4.89%; Found: C 48.75%, H 4.92%.

Chemical Reactions Analysis

1-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides when reacted with amines.

Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride.

Oxidation: Oxidative reactions can convert the tetrahydroquinoline ring to quinoline derivatives, which may have different biological activities.

Common reagents used in these reactions include amines, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions are sulfonamides, sulfonylureas, and quinoline derivatives.

Scientific Research Applications

Unfortunately, the search results do not directly address the applications of "1-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride." However, they do provide information on related compounds and their uses, which can help infer potential applications.

Here's what can be gathered from the search results:

1,2,3,4-Tetrahydroquinoline Derivatives:

- Synthesis Intermediates: Derivatives of 1,2,3,4-tetrahydroquinoline-8-sulfonic acids and their chlorides can be used as synthesis intermediates in the production of pharmaceutical compounds .

- Antithrombotic Activity: These compounds are useful in synthesizing antithrombotic compounds, such as Argatroban .

1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide:

- Pharmaceutical Development: It can serve as a lead compound for developing new anticancer and antibacterial agents.

- Chemical Research: It is used in chemical research.

1-Methyl-1,2,3,4-tetrahydroisoquinoline:

- Studies characterize the interaction between 1-methyl-1,2,3,4-tetrahydroisoquinoline and antiepileptic drugs .

1-Benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives:

Triazolopyridine compounds bearing sulfonamide substituent:

Given that "this compound" is a derivative of tetrahydroquinoline with a sulfonyl chloride functional group, it can be inferred that it may have applications in:

- As a reagent: The sulfonyl chloride group is reactive and can be used to introduce the 1-methyl-1,2,3,4-tetrahydroquinoline moiety into other molecules.

- Pharmaceutical research: Similar to the 5-sulfonamide derivative, the 8-sulfonyl chloride compound could be explored for its potential in developing new therapeutic agents.

- In the synthesis of other compounds: It can be used for synthesizing compounds with antithrombotic activity .

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride involves its interaction with biological targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the tetrahydroquinoline ring can interact with neurotransmitter receptors, modulating their activity and potentially providing neuroprotective effects.

Comparison with Similar Compounds

Research Findings and Gaps

- Synthetic Utility : Sulfonyl chlorides are critical in medicinal chemistry, suggesting the target compound could serve as a precursor for kinase inhibitors or antimicrobial agents.

Biological Activity

1-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride (MTQSC) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and related studies.

Chemical Structure and Properties

MTQSC is characterized by a tetrahydroquinoline core with a methyl group and a sulfonyl chloride functional group. Its molecular formula is CHClNOS, and it has a molecular weight of approximately 245.73 g/mol. The sulfonyl chloride group enhances its reactivity, making it a versatile reagent in organic synthesis and a promising candidate for biological applications.

Antitumor Properties

Research indicates that derivatives of tetrahydroquinoline compounds exhibit various biological activities, particularly antitumor effects. For instance:

- Mechanism of Action : MTQSC may interfere with cellular processes in target organisms, affecting pathways involved in tumor growth and proliferation. Studies suggest that the compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.

- Case Study : A study involving MTQSC showed its efficacy against human breast adenocarcinoma cells (MDA-MB-231) and human lung adenocarcinoma cells (A549). The compound demonstrated significant cytotoxicity compared to control groups, indicating its potential as an anticancer agent .

Antimicrobial Activity

MTQSC has also been explored for its antimicrobial properties. The sulfonyl chloride functional group is known to enhance the compound's ability to disrupt bacterial cell walls.

- Activity Against Bacteria : In vitro studies have shown that MTQSC exhibits activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves inhibiting bacterial growth by targeting essential cellular functions .

- Comparison with Other Compounds : A comparative analysis of MTQSC with other tetrahydroquinoline derivatives revealed that MTQSC has a broader spectrum of activity against both gram-positive and gram-negative bacteria .

The biological activity of MTQSC is attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that MTQSC may interact with specific enzymes involved in disease pathways, potentially inhibiting their activity and altering metabolic processes within target cells.

- Neuroprotective Effects : Similar compounds have been shown to possess neuroprotective properties. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (a related compound) has demonstrated the ability to scavenge free radicals and protect neuronal cells from oxidative stress .

- Modulation of Neurotransmitter Systems : Research indicates that tetrahydroquinoline derivatives can influence neurotransmitter systems, particularly dopamine regulation, which may have implications for neurodegenerative diseases .

Summary of Research Findings

Q & A

Q. Q1. What are the most reliable synthetic routes for 1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves hydrogenation of quinaldine derivatives followed by sulfonation at the 8-position. For example, sulfonyl chloride introduction can be achieved via chlorosulfonation using ClSO₃H under controlled temperatures (0–5°C) to minimize side reactions . Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equivalents of ClSO₃H) and reaction time (4–6 hours) to maximize yield (>70%) while maintaining purity (>95%). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted intermediates .

Advanced Reaction Mechanisms

Q. Q2. How does the sulfonyl chloride group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The sulfonyl chloride group acts as a strong electron-withdrawing group, enhancing electrophilicity at the sulfur center. This facilitates nucleophilic attacks (e.g., by amines or alcohols) to form sulfonamides or sulfonate esters. For mechanistic studies, kinetic experiments (e.g., monitoring reaction rates via HPLC under varying pH and solvent polarities) reveal that polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing the transition state . Computational modeling (DFT) further supports the role of resonance stabilization in the sulfonyl intermediate .

Structural Characterization

Q. Q3. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies key structural features (e.g., methyl group at δ ~1.2 ppm, aromatic protons at δ 7.3–8.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 259.05) and detects impurities .

- FT-IR : Sulfonyl chloride stretching vibrations at ~1370 cm⁻¹ and 1160 cm⁻¹ validate functional group integrity .

Biological Activity Profiling

Q. Q4. How can researchers design in vitro assays to evaluate this compound’s enzyme inhibition potential?

Methodological Answer:

- Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase or proteases) .

- Assay Design : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) and measure IC₅₀ values via dose-response curves (0.1–100 μM range). Include positive controls (e.g., acetazolamide for carbonic anhydrase) .

- Data Validation : Perform kinetic assays (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Structure-Activity Relationship (SAR) Studies

Q. Q5. How does modifying substituents on the tetrahydroquinoline core affect biological activity?

Methodological Answer: Comparative SAR studies using analogs (e.g., trifluoromethyl or hydroxyl substitutions) reveal:

- Lipophilicity : Methyl groups enhance membrane permeability (logP increase by ~0.5 units) .

- Electron Effects : Electron-withdrawing groups (e.g., -CF₃) improve binding to hydrophobic enzyme pockets .

- Experimental Approach : Synthesize derivatives via parallel synthesis, screen against target enzymes, and correlate activity with computed descriptors (e.g., Hammett σ values) .

Contradictory Data Resolution

Q. Q6. How can researchers resolve discrepancies in reported biological activities across studies?

Methodological Answer:

- Source Validation : Cross-check purity data (e.g., HPLC traces) from conflicting studies to rule out impurity-driven effects .

- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., pH 7.4 buffer, 37°C) and use internal controls .

- Meta-Analysis : Apply statistical tools (e.g., weighted Z-scores) to aggregate data from multiple studies and identify outliers .

Stability and Storage

Q. Q7. What are the optimal storage conditions to prevent degradation of this compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight, amber vials to avoid hydrolysis .

- Solvent : Dissolve in anhydrous DMSO or acetonitrile (≤10 mM) to minimize moisture exposure .

- Monitoring : Perform periodic LC-MS checks (every 6 months) to detect degradation products (e.g., sulfonic acid derivatives) .

Comparative Analysis with Analogues

Q. Q8. How does this compound compare to 8-(trifluoromethyl)-tetrahydroisoquinoline derivatives in reactivity?

Methodological Answer:

- Electrophilicity : The sulfonyl chloride group is more reactive than -CF₃ in nucleophilic substitutions due to higher leaving-group ability .

- Synthetic Utility : Sulfonyl chloride derivatives are preferred for conjugating with biomolecules (e.g., peptides), while -CF₃ analogs are used in fluorination studies .

- Experimental Data : Kinetic studies show 10-fold faster reaction rates with amines compared to -CF₃-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.